molecular formula C17H13FN4OS B287202 6-[1-(4-Fluorophenoxy)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-[1-(4-Fluorophenoxy)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287202
M. Wt: 340.4 g/mol
InChI Key: RICFPBBQPZDAAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[1-(4-Fluorophenoxy)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazole derivatives. It has gained significant attention in recent years due to its potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The exact mechanism of action of 6-[1-(4-Fluorophenoxy)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are essential for the growth and proliferation of cancer cells. It has also been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
6-[1-(4-Fluorophenoxy)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have several biochemical and physiological effects. It has been shown to decrease the expression of certain genes that are involved in the growth and proliferation of cancer cells. Additionally, it has also been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to cell death.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 6-[1-(4-Fluorophenoxy)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent antitumor activity against various cancer cell lines. This makes it an ideal compound for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is its potential toxicity to normal cells. Therefore, it is essential to conduct further studies to determine the optimal dosage and administration route to minimize its toxicity.

Future Directions

There are several future directions for the study of 6-[1-(4-Fluorophenoxy)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the areas that require further investigation is the mechanism of action of this compound. Additionally, more studies are needed to determine the optimal dosage and administration route for this compound to minimize its toxicity. Furthermore, the potential applications of this compound in other scientific research fields such as pharmacology and biochemistry need to be explored.

Synthesis Methods

The synthesis of 6-[1-(4-Fluorophenoxy)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a multi-step process that involves the reaction of various reagents. One of the commonly used methods for the synthesis of this compound is the reaction of 4-fluorophenyl ethyl ether with 2-phenyl-1,3,4-thiadiazole-5-carboxylic acid hydrazide in the presence of phosphorous oxychloride and triethylamine. The resulting product is then reacted with 1,2,4-triazole-3-thiol and triethylamine to yield 6-[1-(4-Fluorophenoxy)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Scientific Research Applications

6-[1-(4-Fluorophenoxy)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various scientific research fields. One of the significant applications of this compound is in medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, melanoma, and lung cancer. Additionally, it has also been found to possess antimicrobial and antifungal properties.

properties

Product Name

6-[1-(4-Fluorophenoxy)ethyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C17H13FN4OS

Molecular Weight

340.4 g/mol

IUPAC Name

6-[1-(4-fluorophenoxy)ethyl]-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H13FN4OS/c1-11(23-14-9-7-13(18)8-10-14)16-21-22-15(19-20-17(22)24-16)12-5-3-2-4-6-12/h2-11H,1H3

InChI Key

RICFPBBQPZDAAI-UHFFFAOYSA-N

SMILES

CC(C1=NN2C(=NN=C2S1)C3=CC=CC=C3)OC4=CC=C(C=C4)F

Canonical SMILES

CC(C1=NN2C(=NN=C2S1)C3=CC=CC=C3)OC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.